5-Chloro-1-ethoxy-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

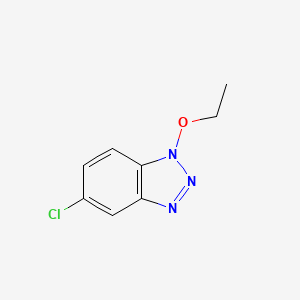

5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains a benzotriazole ring substituted with a chlorine atom at the 5-position and an ethoxy group at the 1-position. Benzotriazoles are known for their stability and are often used in various chemical applications due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-2-nitroaniline.

Reduction: The nitro group is reduced to an amine using iron powder in an acidic medium, yielding 4-chloro-1,2-phenylenediamine.

Diazotization and Cyclization: The diamine undergoes diazotization followed by cyclization to form 5-chloro-1H-benzo[d][1,2,3]triazole.

Ethoxylation: Finally, the triazole is ethoxylated to introduce the ethoxy group at the 1-position.

Industrial Production Methods

Industrial production of 5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the electronic properties of the benzotriazole ring.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products

Substituted Benzotriazoles: Products from substitution reactions.

Oxidized or Reduced Benzotriazoles: Products from oxidation or reduction reactions.

Scientific Research Applications

5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its stability and reactivity.

Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The benzotriazole ring’s electronic properties allow it to participate in electron transfer reactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-1H-benzo[d][1,2,3]triazole: Lacks the ethoxy group, making it less reactive in certain applications.

1-Ethoxy-1H-benzo[d][1,2,3]triazole: Lacks the chlorine atom, affecting its electronic properties and reactivity.

Uniqueness

5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the chlorine atom and the ethoxy group. This combination enhances its reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biological Activity

5-Chloro-1-ethoxy-benzotriazole is a compound belonging to the benzotriazole family, which is noted for its diverse biological activities and applications across various fields, including pharmaceuticals, agriculture, and materials science. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a chloro group and an ethoxy substituent on the benzotriazole ring. This configuration enhances its chemical reactivity and biological activity, making it a subject of interest for further research. The structural formula can be represented as follows:

Biological Activities

Research indicates that benzotriazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and antiparasitic effects. The specific activities of this compound are summarized in the following sections.

Antimicrobial Activity

Benzotriazoles, including this compound, have shown significant antimicrobial properties. A comparative analysis of various benzotriazole derivatives reveals their effectiveness against different bacterial strains:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-benzotriazole | Chlorine on benzene ring | Antimicrobial properties |

| 1H-Benzotriazole | Basic benzotriazole structure | Antiproliferative effects |

| 5-Methyl-benzotriazole | Methyl group substitution | Enhanced enzyme inhibition |

The presence of halogen groups significantly enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often reported in the range of 12.5–25 μg/mL for effective strains .

Neurotoxicity Studies

Recent studies have also explored the neurotoxic effects of benzotriazoles on aquatic organisms such as zebrafish (Danio rerio). Research findings indicate that exposure to 5-chloro-benzotriazole can lead to developmental abnormalities in zebrafish embryos, including decreased hatching rates and morphological alterations:

- Concentration Levels : Significant effects were observed at concentrations as low as 20 mg/L.

- Neurotoxic Effects : Acetylcholinesterase activity was notably decreased at lower concentrations compared to other benzotriazoles, confirming its neurotoxic potential .

Antifungal Activity

Benzotriazoles have also been identified as potential antifungal agents. Compounds similar to this compound have demonstrated efficacy against fungal pathogens such as Candida albicans. The mechanism typically involves inhibition of cytochrome P450 enzymes essential for ergosterol biosynthesis in fungi:

This inhibition leads to an accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzotriazoles exhibited significant antibacterial activity against clinical strains of Staphylococcus aureus, highlighting their potential in treating infections caused by resistant bacteria .

- Developmental Toxicity in Aquatic Models : Research on zebrafish showed that exposure to 5-chloro-benzotriazole resulted in notable developmental defects and neurobehavioral changes, emphasizing the need for further investigation into its environmental impact .

- Antifungal Mechanism : A study revealed that certain benzotriazole derivatives effectively inhibited fungal growth by targeting CYP51, showcasing their potential as antifungal agents in clinical settings .

Properties

CAS No. |

68229-95-8 |

|---|---|

Molecular Formula |

C8H8ClN3O |

Molecular Weight |

197.62 g/mol |

IUPAC Name |

5-chloro-1-ethoxybenzotriazole |

InChI |

InChI=1S/C8H8ClN3O/c1-2-13-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2H2,1H3 |

InChI Key |

RYEGDQMZJKNEGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCON1C2=C(C=C(C=C2)Cl)N=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.